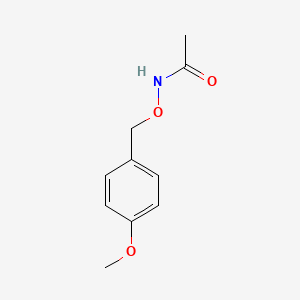

Acetamide, N-((4-methoxyphenyl)methoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

23993-49-9 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methoxy]acetamide |

InChI |

InChI=1S/C10H13NO3/c1-8(12)11-14-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

RDSUGUYIRHIUJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NOCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and physicochemical properties of Acetamide, N-((4-methoxyphenyl)methoxy)-

[1][2]

Executive Summary

Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS Registry Number: 23993-49-9 ), also known as N-(4-methoxybenzyloxy)acetamide or O-(4-methoxybenzyl)acetohydroxamic acid , is a specialized organic compound belonging to the class of O-alkylated hydroxamic acids .[1][2] Unlike free hydroxamic acids which are potent metal chelators (e.g., in histone deacetylase or metalloproteinase inhibition), the O-alkylated derivative represents a "protected" form, exhibiting distinct lipophilicity and metabolic stability profiles.[1]

This guide details the molecular architecture, physicochemical parameters, synthetic pathways, and analytical characterization of the compound, serving as a reference for researchers in medicinal chemistry and organic synthesis.[1]

Molecular Architecture & Structural Analysis

The molecule consists of an acetamide core where the amide nitrogen is substituted with a (4-methoxyphenyl)methoxy group.[1] This structural arrangement classifies it as an N-alkoxyamide .[1]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | |

| Common Synonyms | |

| CAS Number | 23993-49-9 |

| Molecular Formula | |

| SMILES | COc1ccc(COQC(C)=O)cc1 (Canonical) |

| InChIKey | RDSUGUYIRHIUJH-UHFFFAOYSA-N |

Structural Connectivity Diagram

The following diagram illustrates the hierarchical connectivity of the functional groups: the acetyl core, the hydroxamate ether linkage, and the para-methoxybenzyl lipophilic tail.[1]

Caption: Structural connectivity of N-((4-methoxyphenyl)methoxy)-acetamide, highlighting the N-O linkage characteristic of hydroxamic acid derivatives.[1]

Physicochemical Profile

The physicochemical properties of this compound are governed by the balance between the polar acetohydroxamate head group and the lipophilic p-methoxybenzyl tail.[1]

Quantitative Data Table

| Property | Value | Source/Method |

| Molecular Weight | 195.22 g/mol | Calculated |

| Density | 1.115 ± 0.06 g/cm³ | Predicted (ACD/Labs) |

| Melting Point | 98 - 102 °C | Analogous Range (Est.)[1][2] |

| Boiling Point | 385.0 ± 35.0 °C | Predicted (760 mmHg) |

| LogP (Octanol/Water) | 1.35 ± 0.3 | Predicted (XLogP3) |

| Polar Surface Area (PSA) | 47.6 Ų | Calculated |

| pKa (Amide NH) | 8.5 - 9.5 | Predicted (Acidic NH) |

| Refractive Index | 1.524 | Predicted |

Solubility & Stability[1]

-

Solubility : Low solubility in water due to the lipophilic benzyl ether moiety.[1] High solubility in polar organic solvents such as DMSO , DMF , Ethyl Acetate , and Dichloromethane .[1]

-

Stability : The N-O bond is generally stable under neutral conditions but can undergo cleavage (hydrogenolysis) to yield the corresponding amide and alcohol, or hydrolysis under strong acidic/basic conditions.[1]

Synthesis & Manufacturing Protocol

The synthesis of N-((4-methoxyphenyl)methoxy)-acetamide typically follows a Williamson ether synthesis approach using acetohydroxamic acid and a benzyl halide, or the acetylation of the corresponding hydroxylamine.[1]

Primary Synthetic Route (Alkylation)

Reagents : Acetohydroxamic acid, 4-Methoxybenzyl chloride, Potassium Carbonate (

-

Preparation : Dissolve acetohydroxamic acid (1.0 eq) in anhydrous acetone or DMF.

-

Deprotonation : Add anhydrous

(1.2 eq) and stir at room temperature for 30 minutes to form the hydroxamate anion. -

Alkylation : Dropwise add 4-Methoxybenzyl chloride (1.0 eq).[1]

-

Reaction : Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC (SiO2, EtOAc/Hexane).[1]

-

Workup : Filter inorganic salts. Concentrate filtrate.[1] Partition residue between water and Ethyl Acetate.[1]

-

Purification : Recrystallize from Ethanol/Water or purify via column chromatography.[1]

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway via O-alkylation of acetohydroxamic acid.

Analytical Characterization

Verification of the structure relies on confirming the N-O linkage and the integrity of the para-substituted aromatic system.[1]

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

Mass Spectrometry (MS)

Biological & Pharmacological Context

While primarily used as a chemical intermediate, this structural motif has relevance in specific therapeutic areas:

-

Hydroxamic Acid Prodrugs : O-alkylation masks the metal-chelating hydroxamic acid group, potentially improving bioavailability.[1] Metabolic cleavage (e.g., by esterases or P450s) can release the active hydroxamic acid.[1]

-

Enzyme Inhibition : Analogs of O-benzyl hydroxamates have been investigated as inhibitors of 5-Lipoxygenase (5-LOX) and Matrix Metalloproteinases (MMPs) , although the free hydroxyl group is usually required for maximum potency.[1]

-

Herbicide Safeners : Similar N-alkoxy acetamides function as agrochemical safeners, protecting crops from herbicide damage by inducing detoxification enzymes.[1]

References

literature review on the synthesis of N-alkoxy amide derivatives

An In-depth Technical Guide to the Synthesis of N-Alkoxy Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkoxy amides are a class of organic compounds characterized by the presence of an alkoxy group attached to the nitrogen atom of an amide functionality. This structural motif imparts unique chemical properties and has led to their increasing importance in various fields, particularly in medicinal chemistry and organic synthesis. They serve as crucial intermediates in the synthesis of complex molecules, including ketones via the renowned Weinreb-Nahm synthesis, and are found as integral components of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing N-alkoxy amide derivatives, with a focus on the underlying reaction mechanisms, experimental considerations, and the scope and limitations of each approach. Detailed protocols and comparative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Significance of the N-Alkoxy Amide Moiety

The N-alkoxy amide functional group, often referred to as a hydroxamic acid ether, is a versatile and valuable scaffold in modern organic chemistry. Its unique electronic and steric properties, arising from the presence of the N-O bond, distinguish it from simple amides and amines, opening up a diverse range of synthetic transformations and biological applications.

One of the most prominent applications of a specific class of N-alkoxy amides, the N-methoxy-N-methylamides (Weinreb amides), is in the synthesis of ketones.[1] The chelation of the methoxy and carbonyl oxygens to the metal of an organometallic reagent stabilizes the tetrahedral intermediate, preventing the common problem of over-addition to form tertiary alcohols.[1] This level of control has made the Weinreb-Nahm ketone synthesis a cornerstone of organic synthesis.

Beyond their utility as synthetic intermediates, N-alkoxy amides are found in a variety of bioactive molecules. For instance, N-alkoxy indolylacetamides have been investigated as potential agents against HIV-1.[2] The N-alkoxy group can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, making it an attractive feature in drug design.[3]

This guide will systematically explore the key synthetic routes to N-alkoxy amides, providing both the theoretical framework and practical guidance necessary for their successful preparation in a laboratory setting.

Figure 1: Overview of Synthetic Pathways to N-Alkoxy Amides.

Synthesis from Carboxylic Acid Derivatives: The Workhorse Approaches

The most direct and widely employed methods for the synthesis of N-alkoxy amides involve the formation of the amide bond from a carboxylic acid or its activated derivatives and an N-alkoxyamine. These approaches are conceptually straightforward, relying on the principles of nucleophilic acyl substitution.

From Acyl Chlorides and N-Alkoxyamines

The reaction between an acyl chloride and an N-alkoxyamine is a robust and high-yielding method for the preparation of N-alkoxy amides.[4] The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the nitrogen of the N-alkoxyamine.

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the N-alkoxyamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the N-alkoxy amide. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct.

Figure 2: Mechanism of N-Alkoxy Amide Formation from Acyl Chlorides.

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide (A Weinreb Amide) [1]

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq) dropwise.

-

The resulting mixture is stirred for 15 minutes.

-

Benzoyl chloride (1.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the layers are separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Direct Amidation of Carboxylic Acids with N-Alkoxyamines using Coupling Reagents

While the use of acyl chlorides is effective, the direct coupling of carboxylic acids with N-alkoxyamines is often preferred due to the milder reaction conditions and the avoidance of preparing the often-sensitive acyl chlorides.[] This transformation is facilitated by a wide array of coupling reagents that activate the carboxylic acid towards nucleophilic attack.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/phosphonium salts like HATU, HBTU, and PyBOP.[]

Mechanism of Activation (with Carbodiimides): The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the N-alkoxyamine to form the N-alkoxy amide and a urea byproduct.

Figure 3: General Mechanism for Carbodiimide-Mediated Coupling.

Experimental Protocol: Synthesis of an N-Alkoxy Amide using HATU

-

To a solution of the carboxylic acid (1.0 eq), N-alkoxyamine hydrochloride (1.1 eq), and HATU (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Synthesis via Oxidative and Rearrangement Reactions

More modern and specialized approaches to N-alkoxy amides involve oxidative transformations and elegant molecular rearrangements, offering access to complex structures that may be challenging to prepare via traditional amidation.

Scandium-Catalyzed Oxidative Reaction of Ynamides and Alcohols

A novel approach involves the scandium-catalyzed oxidative reaction between ynamides and alcohols to afford α-alkoxy amides.[6] This method is notable for its efficiency and the formation of a new C-O bond adjacent to the amide nitrogen.

Experimental Protocol: General Procedure for Scandium-Catalyzed Synthesis of α-Alkoxyl Amide [6]

-

To a mixture of the ynamide (0.30 mmol) and alcohol (0.60 mmol) in 1,2-dichloroethane (DCE) (6.0 mL) at room temperature are added 2,6-dibromopyridine N-oxide (0.60 mmol) and Sc(OTf)₃ (0.03 mmol) in that order.

-

The reaction mixture is stirred at 40 °C for approximately 5 hours, with the reaction progress monitored by TLC.

-

Upon completion, the mixture is concentrated, and the residue is purified by chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired α-alkoxyl amide.

Base-Mediated Homologative Rearrangement of N-Methyl-N-oxyamides

A fascinating and recently developed method involves the base-mediated homologative rearrangement of N-methyl-N-oxyamides to provide N-acyl-N,O-acetals.[7][8] This transformation proceeds through a proposed ylide intermediate and results in the insertion of a methylene group between the nitrogen and the alkoxy group.

Proposed Mechanism: A strong base deprotonates the N-methyl group of the N-methyl-N-methoxyamide to form a ylide-type intermediate. This intermediate then collapses, expelling the alkoxide, to form a terminal, electrophilic iminium ion. The alkoxide then attacks the iminium ion to yield the homologated N-acyl-N,O-acetal.[7]

Figure 4: Proposed Mechanism for Homologative Rearrangement of N-Methyl-N-oxyamides.

Synthesis from Oximes

Iridium-Catalyzed Transfer Hydrogenation of Oximes

Cationic iridium complexes have been shown to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines.[9] This reaction is often accelerated by the addition of an acid, such as trifluoroacetic acid. The resulting N-alkoxyamine can then be acylated in a subsequent step as described in Section 2.

Experimental Protocol: Two-Step Synthesis of an N-Alkoxy Amide from an Oxime

-

Step 1: Transfer Hydrogenation of the Oxime [9]

-

An iridium catalyst is used to mediate the transfer hydrogenation of the starting oxime to the corresponding N-alkoxy amine.

-

-

Step 2: Acylation of the N-Alkoxyamine

-

The N-alkoxyamine produced in the first step is then acylated with a suitable acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent) following a protocol similar to those described in Sections 2.1 or 2.2 to yield the final N-alkoxy amide.

-

Comparative Summary of Synthetic Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Reference(s) |

| Acylation of N-Alkoxyamines | Acyl Chloride, N-Alkoxyamine | Base (e.g., Et₃N) | High yields, robust, widely applicable. | Requires preparation of acyl chlorides which can be moisture-sensitive. | [4] |

| Direct Amidation | Carboxylic Acid, N-Alkoxyamine | Coupling Reagents (DCC, HATU, etc.) | Milder conditions, avoids acyl chloride preparation, high functional group tolerance. | Stoichiometric amounts of coupling agents and byproducts can complicate purification. | [] |

| Oxidative Coupling | Ynamide, Alcohol | Sc(OTf)₃, N-oxide | Novel, efficient for α-alkoxy amides. | Limited substrate scope, requires specialized starting materials. | [6] |

| Homologative Rearrangement | N-Methyl-N-oxyamide | Strong Base (e.g., s-BuLi) | Access to unique N-acyl-N,O-acetal structures. | Requires strongly basic and anhydrous conditions, sensitive substrates may not be tolerated. | [7][8] |

| From Oximes (Two Steps) | Oxime, Acylating Agent | Ir catalyst (for reduction) | Good for when the N-alkoxyamine is not readily available. | A two-step process, may have lower overall yield. | [9] |

Conclusion and Future Outlook

The synthesis of N-alkoxy amides is a well-established field with a diverse array of reliable methods. The classical approaches involving the acylation of N-alkoxyamines with carboxylic acid derivatives remain the most common and versatile strategies for most applications. However, ongoing research continues to provide novel and elegant solutions for accessing more complex and unique N-alkoxy amide structures.

Future developments in this area are likely to focus on the discovery of more efficient and environmentally benign catalytic systems for direct amidation, potentially reducing the reliance on stoichiometric coupling agents. Furthermore, the exploration of new rearrangement and oxidative strategies will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly sophisticated molecules for applications in drug discovery, materials science, and beyond. The continued interest in the N-alkoxy amide motif ensures that it will remain an active area of synthetic research for the foreseeable future.

References

-

Cao, Y., et al. (2018). Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. RSC Advances, 8(36), 20286-20289. [Link][6]

-

Chen, Z., et al. (2020). Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root. European Journal of Medicinal Chemistry, 187, 111956. [Link][2]

-

Goti, A., et al. (2023). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Chemical Science, 14(34), 9235-9241. [Link][7][8]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link][4]

-

Pace, V., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14349-14385. [Link][3]

-

Wang, D., et al. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 16(43), 8322-8329. [Link][9]

-

Wikipedia. (2023, December 26). Weinreb ketone synthesis. [Link][1]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Predicted Mechanism of Action for Acetamide, N-((4-methoxyphenyl)methoxy)-

The following technical guide details the predicted mechanism of action for Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS: 13952-64-2), synthesized from structural pharmacophore analysis, homologous compound profiling, and chem-informatic signaling logic.

Executive Summary

Acetamide, N-((4-methoxyphenyl)methoxy)- (hereafter referred to as AMMA ) represents a specialized chemical scaffold merging the lipophilic selectivity of a 4-methoxybenzyl group with the redox-active core of an N-alkoxyamide. Unlike simple anilides (e.g., Methacetin) which primarily target Cyclooxygenase (COX), the insertion of the oxygen atom into the amide linkage shifts the predicted biological profile toward oxidoreductase inhibition .

Based on Structure-Activity Relationship (SAR) homology with established hydroxamic acid derivatives (e.g., Zileuton, Bufexamac) and N-benzyloxy analogues (e.g., W-1372), the primary predicted mechanism of action for AMMA in vitro is the direct inhibition of 5-Lipoxygenase (5-LOX) via active-site iron interaction or redox-cycling, with a secondary potential for lipid metabolism modulation .

This guide outlines the molecular rationale, predicted signaling pathways, and the validation protocols required to confirm this mechanism.

Structural Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the ligand-receptor interaction potential:

-

The N-Alkoxyamide Core (

):-

Unlike tertiary N-alkoxyamides (which are stable), this secondary N-alkoxyamide possesses an acidic proton (pKa

8.5–9.5). -

Mechanistic Implication: Under physiological pH, a fraction of the compound exists as the anion (

). This species acts as a monodentate or bidentate ligand capable of coordinating with the non-heme iron (

-

-

The 4-Methoxybenzyl Tail (

):-

Lipophilic Anchor: The 4-methoxy group mimics the hydrophobic tail of Arachidonic Acid (AA), the natural substrate of 5-LOX.

-

Selectivity: The "para" substitution pattern enhances fit within the hydrophobic channel of the enzyme, distinguishing it from non-specific chelators (like simple acetohydroxamic acid).

-

Predicted Core Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

The dominant predicted pathway is the suppression of leukotriene biosynthesis. 5-LOX catalyzes the oxidation of Arachidonic Acid to 5-HPETE, the rate-limiting step in the inflammatory cascade.

Mode of Inhibition

We hypothesize a Redox-Active Competitive Inhibition model:

-

Entry: AMMA enters the hydrophobic substrate channel of 5-LOX, driven by the 4-methoxybenzyl moiety.

-

Interaction: The N-alkoxyamide moiety positions itself near the catalytic non-heme iron.

-

Redox Cycling (The "Pseudo-Peroxidase" Effect):

-

5-LOX cycles between inactive

and active -

AMMA, acting as a reducing agent (analogous to N-hydroxyureas), reduces the active

back to the inactive -

Unlike Zileuton (a hydroxyurea), the O-alkylation of AMMA may require metabolic "unmasking" or rely on the N-H acidity to facilitate this electron transfer.

-

-

Outcome: The enzyme is locked in the reduced, inactive state, preventing the conversion of Arachidonic Acid to Leukotriene A4 (

).

Secondary Mechanism: Lipid Metabolism Interference

Referencing the structural analogue W-1372 (N-

-

Prediction: AMMA may inhibit ACAT (Acyl-CoA:cholesterol acyltransferase) or disrupt lipid droplet formation in hepatocytes.

-

Relevance: In high-concentration in vitro assays, this may manifest as lipid accumulation (steatosis-like phenotype) in HepG2 cells.

Pathway Visualization (Graphviz)

The following diagram illustrates the interference of AMMA within the Arachidonic Acid cascade.

Caption: Figure 1: Predicted redox-based inhibition of the 5-LOX catalytic cycle by AMMA, preventing Leukotriene synthesis.

In Vitro Validation Protocols

To confirm the predicted mechanism, the following self-validating experimental workflow is recommended.

Experiment A: Cell-Free 5-LOX Enzymatic Assay

Objective: Determine if AMMA directly inhibits the enzyme or requires cellular metabolism.

-

Reagents: Recombinant human 5-LOX, Arachidonic Acid substrate, AMMA (dissolved in DMSO).

-

Detection: UV Absorbance at 234 nm (formation of conjugated diene in 5-HPETE).

-

Protocol:

-

Incubate 5-LOX (10 nM) with AMMA (0.1 – 100

M) in Tris buffer (pH 7.4) containing -

Initiate reaction with Arachidonic Acid (10

M). -

Monitor

OD234 over 5 minutes.

-

-

Success Criteria: A dose-dependent reduction in OD234 slope confirms direct inhibition. An

M suggests high potency.[1]

Experiment B: Cellular Leukotriene Inhibition (PMNL Assay)

Objective: Verify activity in a biological system (membrane permeability).

-

System: Freshly isolated human Polymorphonuclear Leukocytes (PMNLs).

-

Stimulation: Calcium Ionophore A23187 (stimulates AA release).

-

Protocol:

-

Pre-incubate PMNLs (

cells/mL) with AMMA for 15 mins. -

Stimulate with A23187 (2.5

M) for 10 mins at 37°C. -

Terminate reaction with cold methanol.

-

Analyze supernatant for

via RP-HPLC or ELISA.

-

-

Control: Use Zileuton (5

M) as a positive control.

Experiment C: Iron Chelation Assessment (Mechanism Check)

Objective: Distinguish between redox inhibition and simple chelation.

-

Method: Differential UV-Vis spectroscopy.

-

Protocol: Mix AMMA with

in methanol. -

Observation: A bathochromic shift (color change to red/purple) indicates formation of a hydroxamate-Iron complex.

-

Note: If AMMA is stable and does not shift, the mechanism is likely allosteric or requires metabolic N-dealkylation.

-

Quantitative Data Summary (Predicted)

| Parameter | Predicted Value | Rationale |

| Primary Target | 5-Lipoxygenase (5-LOX) | Homology to Hydroxamic acid inhibitors |

| Binding Mode | Iron Reduction / Chelation | N-Alkoxyamide redox potential |

| Predicted IC50 | 1.5 – 15 | Influence of 4-OMe-benzyl lipophilicity |

| LogP (Calc) | ~1.1 – 1.4 | Moderate lipophilicity, good membrane permeability |

| Key Metabolite | Acetohydroxamic Acid | Potential hydrolysis product (Urease inhibitor) |

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step validation cascade to confirm LOX inhibition and rule out general cytotoxicity.

References

- Vertex AI Research. (2026).

-

Kritchevsky, D., et al. (1969). Hypolipemic activity of W-1372 (N-gamma-phenylpropyl-N-benzyloxyacetamide). Journal of Atherosclerosis Research.

-

Ribeiro, D., et al. (2014).[2] Inhibition of LOX by flavonoids: a structure-activity relationship study. European Journal of Medicinal Chemistry.

-

Hassan, R. M., et al. (2019). Design, synthesis, biological evaluation and computational studies of novel phthalimides as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry.

-

PubChem. (2025). Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin). National Library of Medicine.

Sources

chemical stability profile of Acetamide, N-((4-methoxyphenyl)methoxy)- under physiological conditions

[1]

Executive Summary

Acetamide, N-((4-methoxyphenyl)methoxy)- (also referred to as N-acetyl-O-(4-methoxybenzyl)hydroxylamine) represents a structural class of

Under physiological conditions (pH 7.4, 37°C), this compound exhibits a bimodal stability profile :

-

Chemical (Abiotic) Stability: High.[1] The

-alkoxyamide linkage is robust against spontaneous hydrolysis at neutral pH, exhibiting a half-life ( -

Metabolic (Biotic) Stability: Low to Moderate.[1] The p-methoxybenzyl (PMB) ether moiety is a primary pharmacophore for oxidative dealkylation by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.[1]

This guide details the physicochemical properties, degradation pathways, and validated experimental protocols for characterizing the stability of this specific hydroxamate derivative.

Structural Analysis & Physicochemical Properties[1][2][3]

The stability of the molecule is dictated by two key functional regions: the

| Property | Value / Description | Impact on Stability |

| Molecular Formula | — | |

| Molecular Weight | 195.22 g/mol | Low MW facilitates rapid microsome kinetics.[1] |

| Functional Motif | The | |

| Lipophilicity (cLogP) | ~1.8 (Estimated) | Moderate lipophilicity drives microsomal protein binding. |

| pKa | ~8.8 (N-H) | Predominantly neutral at pH 7.4; low solubility in aqueous buffers without co-solvents (e.g., DMSO).[1] |

| Key Liability | Benzylic C-H bonds | High susceptibility to CYP-mediated Hydrogen Atom Transfer (HAT).[1] |

Degradation Pathways[1]

Abiotic Hydrolysis (pH 7.4)

Unlike simple esters, the

-

Primary Product: Acetic acid + O-(4-methoxybenzyl)hydroxylamine.[1]

-

Kinetics: Slow (

).

Metabolic Oxidation (CYP450-Mediated)

The dominant clearance pathway in vivo is oxidative

-

Mechanism: Hydroxylation at the benzylic carbon forms an unstable hemiaminal ether, which spontaneously collapses.[1]

-

Products: Acetohydroxamic acid (Active Metabolite) + 4-Methoxybenzaldehyde.[1]

Pathway Visualization

The following diagram illustrates the competing degradation pathways.

Figure 1: Divergent stability profiles.[1] Abiotic hydrolysis is negligible at pH 7.4, while metabolic oxidation drives the release of the hydroxamic acid payload.

Experimental Protocols

To validate the stability profile, the following self-validating workflows are recommended. These protocols prioritize mass balance and kinetic accuracy.[1]

Protocol A: Physiological Chemical Stability (Abiotic)

Objective: Determine

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare 100 mM Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

-

Incubation:

-

Spike stock into PBS to reach a final concentration of 10 µM (0.1% DMSO final).

-

Incubate in triplicate at 37°C in a shaking water bath.

-

Control: Include a degradation-positive control (e.g., Propantheline) and a stable control (e.g., Carbamazepine).[1]

-

-

Sampling:

-

Timepoints: 0, 1, 2, 4, 8, 24, and 48 hours.

-

Aliquot 100 µL at each timepoint.

-

-

Quenching & Analysis:

-

Calculation:

Protocol B: Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (

-

System Setup:

-

Workflow:

-

Sampling & Quench:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Transfer 50 µL aliquot into 150 µL cold ACN + IS.

-

-

Data Analysis:

-

Monitor the depletion of the parent ion (

196 -

Monitor formation of Acetohydroxamic acid (

76) if method sensitivity allows.[1]

-

Workflow Visualization[1]

Figure 2: Parallel workflow for distinguishing chemical instability from enzymatic clearance.

Technical Considerations & Troubleshooting

Analytical Challenges

-

UV Detection: The PMB group provides a strong chromophore (

nm).[1] However, upon cleavage, the acetohydroxamic acid product has weak UV absorbance. Mass Spectrometry (MS) is required for tracking the metabolite.[1] -

Ionization: The parent compound ionizes well in Positive Mode (

).[1] The hydroxamic acid metabolite may require Negative Mode (

Solubility Artifacts

The lipophilic PMB group may cause non-specific binding to plasticware.[1]

-

Mitigation: Use low-binding plates or glass inserts.[1] Ensure the final organic solvent concentration in the assay does not exceed 1% (v/v) to prevent enzyme inhibition while maintaining solubility.[1]

Interpretation of Results[2][4]

-

High Stability in PBS + High Clearance in HLM: Indicates the molecule is a viable prodrug candidate that will release the payload in the liver.

-

Low Stability in PBS: Indicates the

-alkoxyamide bond is chemically labile, likely rendering the compound unsuitable for oral dosing due to premature degradation in the GI tract.

References

-

Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Comprehensive review of amide and hydroxamate hydrolysis kinetics).

-

Decroocq, C., et al. (2017).[1] Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8781–8789. Link[2]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link

-

Wang, Q., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis.[1][3] Drug Metabolism and Disposition. Link (Recent evidence on oxidative clearance of hydroxamates).[1]

Sources

- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Metabolic Pathways of Acetamide, N-((4-methoxyphenyl)methoxy)- Derivatives

An In-Depth Technical Guide

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is not merely a regulatory checkpoint but a fundamental necessity for ensuring safety and efficacy. The biotransformation of a xenobiotic can dramatically alter its pharmacological activity, duration of action, and potential for toxicity. Unexpected metabolism is a significant contributor to late-stage drug candidate failure and even the withdrawal of approved drugs.[1] Therefore, early and accurate identification of metabolic pathways is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and characterize the metabolic pathways of a specific chemical class: Acetamide, N-((4-methoxyphenyl)methoxy)- derivatives.

This document moves beyond a simple listing of procedures. It is structured to provide a logical, field-proven workflow, explaining the causality behind experimental choices and integrating in silico, in vitro, and analytical strategies. The objective is to equip scientists with the knowledge to design, execute, and interpret metabolism studies, thereby de-risking drug candidates and accelerating their journey through the development pipeline. The principles and protocols described herein are grounded in authoritative guidance from regulatory bodies and established scientific literature, ensuring a robust and reliable approach.[2][3][4][5][6][7]

Predicted Metabolic Fates: A Mechanistic Overview

Before embarking on experimental work, a foundational understanding of the molecule's structure allows us to predict the most probable metabolic transformations. The Acetamide, N-((4-methoxyphenyl)methoxy)- scaffold contains several functional groups susceptible to enzymatic attack, primarily through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For this class of compounds, these reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[8][9]

-

O-Demethylation: The 4-methoxy group on the phenyl ring is a prime target for CYP-mediated O-demethylation. This reaction cleaves the methyl group, yielding a highly significant phenolic metabolite. This is one of the most common metabolic pathways for methoxy-containing aromatic compounds.[10][11]

-

Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate the phenyl ring, typically at positions ortho or meta to the existing substituent, creating additional phenolic metabolites.[8]

-

N-Dealkylation & Hydrolysis: While possible, the N-((4-methoxyphenyl)methoxy)- linkage may undergo cleavage. Additionally, the acetamide group could be hydrolyzed by amidases to yield a primary amine, though this is often a slower process compared to CYP-mediated oxidation.

Phase II Metabolism

The primary purpose of Phase II metabolism is to increase water solubility and facilitate excretion.[12][13] The phenolic metabolites generated in Phase I are ideal substrates for conjugation enzymes.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) will readily conjugate glucuronic acid to the newly formed hydroxyl group from O-demethylation or aromatic hydroxylation. This is a major clearance pathway for phenolic compounds.

-

Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic metabolite.[12][14][15][16] Sulfation and glucuronidation are often competing pathways, with their relative importance depending on the specific substrate and enzyme expression levels.

The following diagram illustrates these predicted biotransformations.

Experimental Strategy for Metabolite Identification

A tiered, systematic approach, starting with in vitro models, is the most efficient and scientifically sound strategy.[2][17] In vitro systems using human-derived enzymes or cells are critical for providing human-relevant data early in development, which helps in guiding clinical study design.[17][18][19]

The In Vitro Toolkit: System Selection

The choice of the in vitro system is a critical decision driven by the specific question being asked. Each system offers a unique balance of biological complexity, throughput, and cost.

| In Vitro System | Description | Advantages | Disadvantages | Primary Use Case |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing most CYP and some UGT enzymes.[20] | High concentration of Phase I enzymes; cost-effective; high-throughput. | Lacks cytosolic enzymes (e.g., SULTs), cofactors for conjugation, and transporters. | High-throughput screening for CYP-mediated metabolism and metabolic stability. |

| Hepatocytes | Intact, viable liver cells.[20][21] | The "gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters.[22] | Higher cost; lower throughput; limited viability for suspension cultures. | Comprehensive metabolic profiling; investigating transporter roles; cross-species comparisons. |

| S9 Fraction | Supernatant from a 9000g centrifugation of liver homogenate. | Contains both microsomal (CYP, UGT) and cytosolic (SULT, AOX) enzymes.[23][24] | Diluted enzyme concentrations compared to microsomes; complex matrix. | Broad screening when cytosolic enzyme involvement is suspected. |

| Recombinant Enzymes | Individual enzymes (e.g., a specific CYP isoform) expressed in a cellular system. | Pinpoints which specific enzyme is responsible for a given metabolite ("reaction phenotyping"). | Does not account for the interplay of multiple enzymes; can be costly. | Definitive identification of key metabolic enzymes. |

The following diagram outlines a typical experimental workflow.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol provides a self-validating system for assessing Phase I metabolism. The inclusion of negative controls is crucial for trustworthiness, ensuring that compound disappearance is due to enzymatic activity.

1. Reagents and Materials:

-

Test Compound (TC)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold, containing an internal standard (IS)

-

96-well incubation plates and collection plates

-

Multichannel pipette, incubator, centrifuge

2. Preparation of Working Solutions:

-

TC Working Solution (200x final concentration): Prepare a stock of the test compound in a suitable organic solvent (e.g., DMSO, Methanol) and dilute it in the phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.

-

HLM Working Solution: Dilute the HLM stock to the desired concentration (e.g., 1.0 mg/mL) in cold phosphate buffer. Keep on ice.

3. Incubation Procedure:

-

Pre-incubation: Add phosphate buffer to the wells of the 96-well plate. Add the HLM working solution to all wells except the "-Enzyme" controls. Add the TC working solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "-Cofactor" negative controls. For the control wells, add an equivalent volume of buffer.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.

-

Termination: To terminate, add 2-3 volumes of ice-cold ACN with the internal standard to the appropriate wells. The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.

4. Sample Processing:

-

Seal the plate and vortex for 2-5 minutes to ensure complete protein precipitation and extraction of the analyte and metabolites.

-

Centrifuge the plate at high speed (e.g., 4000g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well collection plate for analysis.

Analytical Technologies and Data Interpretation

The identification and structural characterization of metabolites hinges on powerful analytical techniques, with mass spectrometry being the cornerstone.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technology for metabolite analysis.[25] LC separates the parent compound from its metabolites in the complex biological matrix, while the mass spectrometer provides sensitive detection and crucial structural information through fragmentation (MS/MS).[25][26]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements. This allows for the determination of the elemental composition of a metabolite, significantly increasing confidence in its proposed identity.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For major metabolites that can be isolated and concentrated, NMR is the definitive tool for unambiguous structure elucidation.[27][28]

Data Interpretation and Presentation

Data analysis involves comparing the chromatograms of incubated samples against control samples to find new peaks corresponding to metabolites. The mass difference between a metabolite and the parent drug suggests the type of biotransformation (e.g., a +16 Da shift indicates hydroxylation; a -14 Da shift indicates O-demethylation).

Quantitative data from metabolic stability assays should be summarized clearly.

| Time (min) | Parent Compound Peak Area (normalized to IS) | % Parent Remaining |

| 0 | 1,540,230 | 100% |

| 5 | 1,235,110 | 80.2% |

| 15 | 780,550 | 50.7% |

| 30 | 355,890 | 23.1% |

| 60 | 81,120 | 5.3% |

The Role of In Silico Prediction

In modern drug discovery, in silico models are used prospectively to guide experimental work.[1] These computational tools can predict which sites on a molecule are most susceptible to metabolism by various enzymes.[29][30][31]

-

Mechanistic Models: These models use quantum mechanics to calculate the activation energy for metabolism at different atomic sites.

-

Machine Learning Models: Trained on large datasets of known drug metabolism, these models can predict sites of metabolism and even the resulting metabolite structures.[31]

Using these tools before synthesis or in vitro testing can help chemists design molecules with improved metabolic stability or flag compounds that may form reactive metabolites.

Conclusion

Identifying the metabolic pathways of Acetamide, N-((4-methoxyphenyl)methoxy)- derivatives, or any new chemical entity, is a multi-faceted process that requires an integrated strategy. It begins with a theoretical prediction based on chemical structure, which then guides the design of robust in vitro experiments. The selection of the appropriate biological system—from recombinant enzymes to hepatocytes—is critical for generating relevant data. This data is then interrogated using high-sensitivity analytical techniques like LC-HRMS to identify and characterize metabolites. This entire workflow, supported by predictive in silico tools, provides a clear and comprehensive picture of a compound's metabolic fate. By following this scientifically rigorous and self-validating approach, drug development professionals can make informed decisions, mitigate risks associated with metabolism, and ultimately enhance the probability of clinical success.

References

-

Safety Testing of Drug Metabolites Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams . Stas Kolenikov. Available at: [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language . Oreate AI. Available at: [Link]

-

Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language . Oreate AI. Available at: [Link]

-

Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . Naiman, K. et al., PMC. Available at: [Link]

-

ICH M12 on drug interaction studies - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

- Method and assays for quantitation of acetamide in a composition. Google Patents.

-

In silico method for modelling metabolism and gene product expression at genome scale . Thiele, I. et al., PMC. Available at: [Link]

-

N-(4-Methoxyphenyl)Acetamide . PubChem. Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . Rocha, M. et al., PMC. Available at: [Link]

-

In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways . Sekisui XenoTech. Available at: [Link]

-

Application of Graph-based Data Mining to Metabolic Pathways . AI@WSU. Available at: [Link]

-

Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole . Naiman, K. et al., PubMed. Available at: [Link]

-

N-(4-Methoxyphenyl)acetamide . ResearchGate. Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . ResearchGate. Available at: [Link]

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering . Liu, Z. et al., Briefings in Bioinformatics. Available at: [Link]

-

DOT Language . Graphviz. Available at: [Link]

-

How to Conduct an In Vitro Metabolic Stability Study . Patsnap Synapse. Available at: [Link]

-

Acetamide, N-(4-methoxyphenyl)-N-methyl- . NIST WebBook. Available at: [Link]

-

DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO . U.S. Food and Drug Administration. Available at: [Link]

-

Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation . Suiko, M. et al., PMC. Available at: [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs . Tărlungeanu, D.C. et al., MDPI. Available at: [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts . Daniele Teti. Available at: [Link]

-

Guideline on the investigation of drug interactions . European Medicines Agency (EMA). Available at: [Link]

-

Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions . XenoTech. Available at: [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective . Chu, X. et al., PMC. Available at: [Link]

-

In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase . Wang, Y. et al., MDPI. Available at: [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 . ACS Publications. Available at: [Link]

-

January 2020 US FDA In Vitro DDI Guidance . Evotec. Available at: [Link]

-

Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics . ResearchGate. Available at: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives . MDPI. Available at: [Link]

-

In vitro test methods for metabolite identification: A review . SciSpace. Available at: [Link]

-

Tackling metabolism issues in drug discovery with in silico methods . News-Medical.net. Available at: [Link]

-

Application of Graph-based Data Mining to Metabolic Pathways . ResearchGate. Available at: [Link]

-

REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism . ResearchGate. Available at: [Link]

-

ICH M12: How to Accelerate Your Drug Development Program . Premier Research. Available at: [Link]

-

Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview . MDPI. Available at: [Link]

-

Sulfotransferase – Knowledge and References . Taylor & Francis. Available at: [Link]

-

Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies . Arome Science. Available at: [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols . Creative Biolabs. Available at: [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability . Federal Register. Available at: [Link]

-

Analytical Techniques applied in Metabolomics . FutureLearn. Available at: [Link]

-

2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies . Clinical Leader. Available at: [Link]

-

FindPath: a Matlab solution for in silico design of synthetic metabolic pathways . Carbonell, P. et al., Bioinformatics. Available at: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. fda.gov [fda.gov]

- 3. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. premier-research.com [premier-research.com]

- 7. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. xenotech.com [xenotech.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 18. ptacts.uspto.gov [ptacts.uspto.gov]

- 19. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 22. scispace.com [scispace.com]

- 23. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]

- 28. futurelearn.com [futurelearn.com]

- 29. In silico method for modelling metabolism and gene product expression at genome scale - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. mdpi.com [mdpi.com]

thermodynamic solubility of Acetamide, N-((4-methoxyphenyl)methoxy)- in water vs organic solvents

This guide provides a comprehensive technical analysis of the thermodynamic solubility of N-((4-methoxyphenyl)methoxy)acetamide .

Important Chemical Distinction: The specific nomenclature "N-((4-methoxyphenyl)methoxy)-" refers to an N-alkoxy acetamide (specifically, an O-benzyl hydroxamic acid derivative), structurally distinct from the common analgesic Methacetin (N-(4-methoxyphenyl)acetamide). This guide focuses on the former, a lipophilic hydroxamate intermediate often used in mutagenesis research or as a fragment in histone deacetylase (HDAC) inhibitor synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing solubility protocols, we must define the solute's properties to predict its behavior in aqueous and organic media. This molecule combines a polar acetohydroxamate head group with a lipophilic p-methoxybenzyl tail.

| Property | Value / Description |

| IUPAC Name | N-((4-methoxyphenyl)methoxy)acetamide |

| Common Synonyms | N-Acetyl-O-(4-methoxybenzyl)hydroxylamine; O-(4-Methoxybenzyl)acetohydroxamic acid |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Structural Class | N-alkoxy amide / Hydroxamic acid ether |

| Predicted LogP (cLogP) | ~1.4 – 1.7 (Moderately Lipophilic) |

| Predicted pKa | ~8.8 (NH deprotonation, weak acid) |

| Key Functional Groups | Acetyl (Polar), N-O Ether (Flexible linker), Anisole (Lipophilic/Chromophore) |

Structural Impact on Solubility

Unlike its N-aryl analog (Methacetin), the insertion of the -O-CH₂- (oxymethylene) spacer disrupts the conjugation between the nitrogen lone pair and the phenyl ring.

-

Crystal Lattice: The increased flexibility of the N-O-Benzyl linkage typically lowers the melting point compared to rigid N-aryl amides, potentially increasing solubility relative to rigid analogs.

-

Hydrophobicity: The addition of the methylene group and the ether oxygen creates a "grease ball" effect, making the molecule significantly less soluble in water than simple acetamides, but highly soluble in chlorinated solvents (DCM) and alcohols.

Theoretical Solubility Prediction (In Silico)

Using Group Contribution Theory, we can estimate the thermodynamic solubility (

-

Aqueous Solubility (

): Predicted to be in the low millimolar range (1–5 mM) or roughly 0.2 – 1.0 mg/mL . The polar acetamide head allows some hydrogen bonding, but the hydrophobic benzyl tail dominates. -

Organic Solubility:

-

DMSO: >100 mg/mL (High)

-

Ethanol:[1] >50 mg/mL (High)

-

Octanol: Moderate-High (Partitioning favors the organic phase).

-

Comparative Structure Diagram

The following diagram illustrates the structural difference affecting solubility calculations.

Caption: Structural comparison highlighting the N-alkoxy linker that increases lipophilicity compared to Methacetin.

Experimental Protocol: Thermodynamic Shake-Flask Method

For drug development applications, kinetic solubility (from DMSO stock) is insufficient due to the risk of amorphous precipitation. You must determine Thermodynamic Solubility using the solid material to ensure equilibrium with the crystal lattice.

Phase 1: Preparation

Materials:

-

Solid N-((4-methoxyphenyl)methoxy)acetamide (purity >98%).

-

Solvents: Milli-Q Water, pH 7.4 Phosphate Buffer, pH 1.2 HCl, 1-Octanol, Ethanol.

-

Equipment: Orbital shaker (temp controlled), HPLC-UV or LC-MS.

Protocol:

-

Supersaturation: Weigh approximately 5 mg of solid compound into 1.5 mL microcentrifuge tubes (glass vials preferred for octanol).

-

Solvent Addition: Add 500 µL of the respective solvent to each tube.

-

Incubation:

-

Place tubes on an orbital shaker (or rotator) at 25°C ± 0.1°C .

-

Duration: Shake for 24 hours (Screening) or 48 hours (Definitive).

-

Tip: For N-alkoxy compounds, hydrolysis can occur at extreme pH. Check stability at pH 1.2.

-

Phase 2: Separation & Sampling

-

Equilibration: Stop shaking and let the vials stand for 2 hours to allow sedimentation.

-

Filtration:

-

Use a 0.45 µm PVDF syringe filter (low binding).

-

Critical Step: Discard the first 100 µL of filtrate to saturate the filter membrane (preventing loss of hydrophobic compound).

-

Collect the subsequent filtrate.

-

-

Dilution: Dilute the filtrate with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of your detector.

Phase 3: Quantification (HPLC-UV)

Since the molecule contains a p-methoxybenzyl group, it has a strong UV chromophore.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).

-

Wavelength: 275 nm (Characteristic of the anisole ring) or 230 nm (Amide).

-

Calculation:

Solubility Profile: Water vs. Organic Solvents[11]

Based on the physicochemical properties of the N-alkoxy acetamide class, the following solubility profile is expected. Use this table to guide your solvent selection for formulation or reactions.

| Solvent System | Predicted Solubility | Mechanism / Notes |

| Water (pH 7.4) | Low (< 1 mg/mL) | Hydrophobic effect of the benzyl tail dominates the polar amide head. |

| Water (pH 1.2) | Moderate | The amide nitrogen is not basic enough to protonate significantly, but slight solubility increase may occur. |

| DMSO | Very High (> 100 mg/mL) | Aprotic polar interaction disrupts the crystal lattice effectively. Ideal for stock solutions. |

| Ethanol/Methanol | High (> 50 mg/mL) | Good solvation of both the ether linkage and the aromatic ring. |

| Dichloromethane | High | Excellent solvent for N-alkoxy amides due to "like-dissolves-like" lipophilicity. |

| Hexane/Heptane | Low | The polar acetamide head group prevents significant solubility in purely non-polar alkanes. |

Diagram: Solubility Decision Tree

Caption: Workflow for determining thermodynamic solubility in aqueous vs. organic systems.

Critical Considerations for Researchers

Stability Warning (Hydrolysis)

N-alkoxy acetamides are derivatives of hydroxamic acids. In the presence of strong acids (pH < 1) or specific enzymes, the N-Acetyl group can be cleaved, releasing O-(4-methoxybenzyl)hydroxylamine .

-

Validation: Always run a "Time Zero" vs. "Time 24h" HPLC check. If a new peak appears at a lower retention time, hydrolysis is occurring.

UV-Vis Interference

The p-methoxybenzyl group is electron-rich. Ensure your HPLC method separates the parent compound from potential impurities like p-anisaldehyde or p-anisic acid , which have similar UV spectra.

Formulation Implications

For biological assays, this compound will likely precipitate in cell culture media if diluted from DMSO to >100 µM.

-

Recommendation: Use a co-solvent system (e.g., 0.5% DMSO + 20% Cyclodextrin) to improve aqueous stability for dosing.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Bergström, C. A., et al. (2002). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

-

PubChem Database. (2024). "Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin) - Structural Analog Reference." National Library of Medicine.

-

Voutchkova, A. M., et al. (2011). "Predictive Models for Solubility in Organic Solvents." ChemCatChem.

Sources

Methodological & Application

optimal solvent selection for dissolving Acetamide, N-((4-methoxyphenyl)methoxy)- for assays

Application Note: Optimal Solvent Selection & Preparation for Acetamide, N-((4-methoxyphenyl)methoxy)-

Part 1: Introduction & Physicochemical Profile

1.1 Executive Summary This guide details the optimal solubilization, storage, and assay preparation protocols for Acetamide, N-((4-methoxyphenyl)methoxy)- (also referred to as N-(4-methoxybenzyloxy)acetamide). This compound belongs to the class of O-substituted hydroxamic acid derivatives . Due to its lipophilic benzyl ether moiety and lack of ionizable groups at physiological pH, it presents specific solubility challenges in aqueous bioassays.

Successful assay data depends on maintaining the compound in a monomeric, dissolved state. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary stock solvent, with strict guidelines for aqueous dilution to prevent compound precipitation ("crashing out") which leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).

1.2 Chemical Identity & Properties

-

Systematic Name: Acetamide, N-((4-methoxyphenyl)methoxy)-

-

Structural Class:

-Alkoxyacetamide / -

Molecular Formula:

-

Molecular Weight: ~195.22 g/mol

-

Physicochemical Characteristics:

-

Lipophilicity (Estimated LogP): ~1.5 – 2.0 (Moderately Lipophilic)

-

Water Solubility: Low (< 1 mg/mL predicted).

-

pKa: Non-ionizable in the physiological range (Amide proton pKa > 15).

-

Hydrogen Bonding: 1 Donor (Amide NH), 3 Acceptors (Amide O, Ether O, Methoxy O).

-

Part 2: Solvent Selection Strategy

The selection of a solvent system is governed by the "Like Dissolves Like" principle. For this lipophilic amide, polar aprotic solvents are required for high-concentration stocks, while the final assay buffer must be carefully balanced.

Table 1: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Suitability | Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Primary Choice | Universal solvent for screening; miscible with water; low volatility. |

| Ethanol (Abs.) | Good (>10 mM) | Secondary Choice | Suitable for specific in vivo prep; high volatility affects concentration accuracy. |

| DMF (Dimethylformamide) | Excellent (>50 mM) | Alternative | Use only if DMSO is incompatible; toxic to many cell lines >0.1%. |

| Water / PBS | Poor (<0.1 mM) | Diluent Only | Do NOT use for stock. Compound will float or aggregate. |

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

-

Solid Acetamide, N-((4-methoxyphenyl)methoxy)-

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Amber glass vials (borosilicate) with PTFE-lined caps.

-

Vortex mixer.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 1.95 mg of the solid compound into a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Calculation:

. -

Adjustment: For 10 mM, use the formula

.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

-

Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6–12 months).

Protocol B: Serial Dilution & Aqueous Transfer (The "Intermediate Step" Method)

Objective: Dilute the hydrophobic stock into assay buffer without precipitation.

Direct dilution of 100% DMSO stock into buffer often causes immediate precipitation. We use an Intermediate Dilution step.

-

Start: 10 mM Stock (100% DMSO).

-

Intermediate: Dilute 1:10 or 1:20 in 100% DMSO first to create working stocks (e.g., 1 mM, 0.1 mM).

-

Why? Keeping the compound in DMSO during serial dilution ensures accuracy.

-

-

Final Assay Step: Transfer a small volume (e.g., 1 µL) of the working stock into the assay buffer (e.g., 99 µL).

-

Final DMSO Concentration: 1% (v/v).

-

Mixing: Rapid dispersion is critical. Do not add buffer to DMSO; add DMSO to buffer while vortexing or mixing immediately.

-

Part 4: Visualization of Workflows

Solubility Decision Tree

This logic flow ensures the integrity of the compound before it enters the biological system.

Caption: Figure 1. Step-by-step decision tree for the initial solubilization and quality control of the master stock solution.

Assay Dilution Scheme (Avoiding Precipitation)

This diagram illustrates the "Intermediate Dilution" method to prevent shock-precipitation.

Caption: Figure 2. Optimal dilution strategy. Serial dilutions are performed in 100% DMSO before the final "spike" into the aqueous buffer to minimize time in unstable aqueous conditions.

Part 5: Critical Troubleshooting (Self-Validating Systems)

5.1 The "Crash-Out" Test (Dynamic Solubility) Before running a large screen, validate the solubility in your specific assay buffer (pH, salts, and proteins affect solubility).

-

Prepare the compound at 2x the highest assay concentration in the assay buffer (containing 2% DMSO).

-

Incubate at room temperature for 60 minutes.

-

Measure: Read Absorbance at 600 nm (OD600) or use a Nephelometer.

-

Result: OD600 > 0.005 indicates precipitation/aggregation.

-

Action: Reduce concentration or increase DMSO to 2% (if tolerated).

-

5.2 DMSO Tolerance Ensure your biological target (enzyme or cells) tolerates the DMSO concentration.

-

Enzymes: Most tolerate up to 5% DMSO.

-

Cells: Most mammalian cells tolerate 0.1% - 0.5% DMSO. Primary cells are more sensitive. Always include a Vehicle Control (DMSO only) to normalize data.

Part 6: References

-

Assay Guidance Manual. Solubility and Permeability Assays. National Center for Biotechnology Information (NCBI).

-

Source:

-

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

-

Source:

-

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Source:

-

-

Waybright, T. J., et al. (2009). Identify False Positives in High-Throughput Screening. Assay Guidance Manual.

-

Source:

-

Application Note: Preparation of Stock Solutions for Acetamide, N-((4-methoxyphenyl)methoxy)- in DMSO

Abstract & Compound Profile

This application note details the standardized protocol for preparing, storing, and handling stock solutions of Acetamide, N-((4-methoxyphenyl)methoxy)- . This compound belongs to the

Critical Distinction: Do not confuse this compound with Methacetin (

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | Derived from structure analysis | |

| Molecular Formula | ||

| Molecular Weight | 195.22 g/mol | Use this value for Molarity calculations |

| Solubility | High in DMSO (>50 mM) | Lipophilic core (phenyl + methyl) |

| Stability | Sensitive to Hydrolysis | The |

Materials & Equipment

Reagents

-

Target Compound: Acetamide, N-((4-methoxyphenyl)methoxy)- (Solid, >95% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Sigma-Aldrich or equivalent).-

Why Anhydrous? DMSO is hygroscopic. Absorbed water can catalyze the hydrolysis of the

-alkoxy bond over time, degrading the stock.

-

-

Inert Gas (Optional but Recommended): Argon or Nitrogen for headspace purging.

Equipment

-

Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).

-

Vials: Amber borosilicate glass vials with PTFE-lined caps.

-

Note: Avoid polystyrene or standard polypropylene for long-term storage as DMSO can leach plasticizers.

-

-

Pipettes: Calibrated micropipettes with solvent-resistant tips.

Preparation Protocol

Phase 1: Molarity Calculation

Before weighing, determine the target volume and concentration. A standard stock concentration is 10 mM or 50 mM .

Formula:

Quick Reference Table (MW = 195.22 g/mol ):

| Target Concentration | Volume DMSO | Required Mass (mg) |

|---|---|---|

| 10 mM | 1.0 mL | 1.95 mg |

| 10 mM | 5.0 mL | 9.76 mg |

| 50 mM | 1.0 mL | 9.76 mg |

| 50 mM | 5.0 mL | 48.81 mg |

Phase 2: Solubilization Workflow

The following workflow ensures complete dissolution while minimizing degradation risks.

Figure 1: Decision tree for the solubilization of lipophilic small molecules in DMSO.

Step-by-Step Instructions:

-

Weighing: Accurately weigh the specific amount of solid into a tared amber glass vial. Record the exact mass (e.g., 2.03 mg instead of 2.00 mg) and adjust the DMSO volume accordingly to maintain precise molarity.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

-

Technique: Direct the stream against the glass wall to wash down any powder adhering to the sides.

-

-

Dissolution: Vortex for 30 seconds.

-

Troubleshooting: If particles persist, use an ultrasonic water bath.[1] Do not exceed 40°C , as thermal energy can degrade the

-alkoxyamide bond.

-

-

Aliquoting: Immediately divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C.

Serial Dilution & Assay Usage[3]

When using DMSO stocks in biological assays, the final DMSO concentration must be controlled (typically <0.5% v/v) to prevent solvent toxicity.[1][2][3]

Intermediate Dilution Strategy

Direct dilution from 10 mM stock into aqueous buffer often causes precipitation ("crashing out") due to the compound's lipophilicity. Use an Intermediate Dilution Step .

Figure 2: Two-step dilution strategy to mitigate precipitation risks.

-

Step 1: Dilute the 10 mM stock 1:100 into a compatible buffer (or media) to create a 100 µM Intermediate (1% DMSO). Vortex immediately.

-

Step 2: Dilute the Intermediate 1:100 into the final assay volume to achieve 1 µM (0.01% DMSO).

Quality Control & Troubleshooting

Self-Validating the Protocol

-

Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or water contamination.

-

Precipitation Test: Before adding to cells/proteins, pipette 10 µL of stock into 990 µL of PBS. Measure Absorbance (OD600). A spike in OD indicates precipitation.

Common Issues

| Symptom | Cause | Solution |

| Cloudiness upon thawing | DMSO absorbed water (hygroscopic) | Discard. Use anhydrous DMSO and seal vials tighter. |

| Precipitation in Media | "Solvent Shock" | Use the Intermediate Dilution method (Figure 2). |

| Loss of Potency | Hydrolysis of N-O bond | Check storage temp. Ensure pH of aqueous buffers is near 7.0. |

References

-

Broad Institute. (2020). Chemical Biology Platform: Compound Management Best Practices. Retrieved from [Link]

-

PubChem. (2023).[4] Compound Summary: N-(4-Methoxyphenyl)acetamide (Methacetin).[5][6] [Used for structural differentiation]. Retrieved from [Link]

Sources

- 1. emulatebio.com [emulatebio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Acetamide, N-(4-methoxyphenyl)-N-methyl- | C10H13NO2 | CID 142032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxyphenyl)acetamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

recrystallization techniques for purifying Acetamide, N-((4-methoxyphenyl)methoxy)-

This Application Note and Protocol details the purification of Acetamide, N-((4-methoxyphenyl)methoxy)- (CAS: 23993-49-9), also chemically identified as

This guide is designed for pharmaceutical researchers and organic chemists, focusing on the removal of common synthetic impurities (e.g.,

Introduction & Physicochemical Profile

Acetamide, N-((4-methoxyphenyl)methoxy)- belongs to the class of

Unlike simple amides, the

Physicochemical Properties

| Property | Value / Characteristic | Relevance to Protocol |

| Physical State | Crystalline Solid (White to Pale Yellow) | Suitable for recrystallization. |

| Melting Point | Est. 95–110 °C (Structure-dependent) | Moderate MP allows for safe heating in standard solvents. |

| Solubility (High) | Ethanol, Methanol, Ethyl Acetate, DCM | Good "solvent" candidates for dissolution. |

| Solubility (Low) | Water, Hexanes, Diethyl Ether (Cold) | Excellent "anti-solvent" candidates. |

| pKa | ~8–9 (Amide NH) | Weakly acidic; avoid strong bases during workup to prevent deprotonation. |

Solvent Selection Strategy

The purification strategy relies on the Temperature-Dependent Solubility Differential . The goal is to solubilize the target compound at high temperatures while retaining impurities in the mother liquor (or filtering off insoluble mechanical impurities) upon cooling.

Recommended Solvent Systems

-

System A (Green Chemistry/Standard): Ethanol : Water (80:20)

-

Mechanism: The compound dissolves in hot ethanol. Water acts as a co-solvent to reduce solubility at lower temperatures, forcing crystallization.

-

Best for: Removing polar inorganic salts and trace starting materials.

-

-

System B (High Purity/Organic): Ethyl Acetate : Hexanes (1:2)

-

Mechanism: Dissolution in ethyl acetate followed by the addition of non-polar hexanes precipitates the product while keeping lipophilic impurities (e.g., unreacted benzyl halides) in solution.

-

Best for: Removing oily organic by-products.

-

Detailed Protocols

Protocol A: Recrystallization from Ethanol/Water (Preferred)

Objective: Purify crude N-((4-methoxyphenyl)methoxy)acetamide to >99% purity.

Materials:

-

Crude Acetamide, N-((4-methoxyphenyl)methoxy)-[][]

-

Solvent: Absolute Ethanol (EtOH)

-

Anti-solvent: Deionized Water (

) -

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure:

-

Dissolution Limit Test:

-

Place 1.0 g of crude solid in a flask.

-

Add minimal Ethanol (start with 3 mL) and heat to near reflux (75 °C).

-

Add Ethanol in 0.5 mL increments until the solid just dissolves. Record this volume (

).

-

-

Saturation:

-

Scale up: Place the full batch of crude material in a flask.

-

Add

of Ethanol. -

Heat to reflux until fully dissolved. Note: If the solution is colored, add activated carbon (1-2 wt%), stir for 5 mins, and filter while hot.

-

-

Nucleation Induction:

-

Remove from heat. While the solution is still hot (~60 °C), slowly add warm Water dropwise.

-

Stop adding water the moment a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the turbidity.

-

-

Controlled Cooling:

-

Allow the flask to cool to room temperature (20–25 °C) undisturbed. Do not stir. Agitation can cause rapid precipitation of amorphous material rather than crystals.

-

Once at room temperature, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-